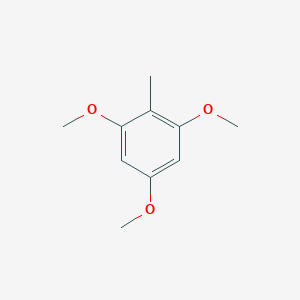

2,4,6-Trimethoxytoluene

Beschreibung

Historical Context of Discovery and Isolation

The journey of 2,4,6-trimethoxytoluene from a natural curiosity to a laboratory staple is marked by its discovery in unique biological and geochemical sources.

The primary natural source of this compound is the essential oil of trees belonging to the informal genus Stockwellia, a rainforest tree found in Queensland, Australia. researchgate.net Early investigations into the chemical constituents of this plant's leaves revealed this compound as a major component. researchgate.netscirp.orgscirp.org Through the process of steam distillation of fresh leaves, this compound was isolated in remarkably high yields, constituting 80–89% of the total leaf oil. researchgate.netresearchgate.net This abundance is a distinctive chemotaxonomic feature of the Stockwellia genus. Beyond this principal component, thirty-nine other compounds were also detected in the volatile oil. researchgate.netresearchgate.net It is classified among other simple O- and C-alkylated phloroglucinol (B13840) compounds found in nature. everand.com

Beyond its direct isolation from plants, this compound has been identified as a product of analytical degradation techniques used to study complex organic macromolecules. Specifically, it is detected during the thermochemolysis of biopolymers and geopolymers in the presence of tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). csic.escsic.es This process breaks down large molecules into smaller, more easily identifiable fragments.

Significance as a Research Chemical and Aromatic Building Block

The structural features of this compound make it a valuable compound in chemical research and a useful building block for the synthesis of more complex molecules. cymitquimica.com Its electron-rich nature, conferred by the three methoxy (B1213986) groups, activates the aromatic ring, making it susceptible to various chemical transformations.

Research into its fundamental chemical properties includes studies on its protonation in superacid solutions, which provides insights into the behavior of carbocations. acs.org The carbocationic nature of the molecule has been a subject of crystallographic studies. cymitquimica.com

As a synthetic building block, it serves as a precursor in various organic reactions. For instance, it has been used in studies exploring vicarious electrophilic fluorodemethylation, a reaction that introduces a fluorine atom onto the aromatic ring by displacing a methoxy group. scilit.com While not a direct synthesis from this compound, the oxidation of its isomer, 3,4,5-trimethoxytoluene (B53474), is a key step in producing 2,3-dimethoxy-5-methyl-1,4-benzoquinone (B191103) (Coenzyme Q₀), a vital intermediate for the synthesis of Coenzyme Q₁₀. rsc.org This highlights the synthetic utility of the trimethoxytoluene scaffold in creating biologically significant molecules. The related compound, 2,4,6-trimethoxybenzaldehyde (B41885), is also a versatile reagent used in the preparation of fluorescent probes for RNA and various dihydrocoumarins. lookchem.com

| Research Area | Key Finding | References |

| Natural Product Chemistry | Isolated as the major component (80-89%) of the essential leaf oil from Stockwellia species. | researchgate.netresearchgate.net |

| Geochemistry | Identified as a thermochemolysis product of humic substances and the biopolymer cutan. | csic.escsic.es |

| Physical Organic Chemistry | Studied for its protonation behavior in superacid media to understand carbocation formation. | acs.org |

| Synthetic Chemistry | Used as a substrate in electrophilic fluorodemethylation reactions. | scilit.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,5-trimethoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7-9(12-3)5-8(11-2)6-10(7)13-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPKFPYZCMHDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065706 | |

| Record name | 2,4,6-Trimethoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14107-97-2 | |

| Record name | 2,4,6-Trimethoxytoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14107-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3,5-trimethoxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014107972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3,5-trimethoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trimethoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethoxytoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies

Natural Occurrence and Biosynthetic Considerations

2,4,6-Trimethoxytoluene is a volatile aromatic compound that has been identified in the essential oils of certain plants. Its presence in nature is a result of specific biosynthetic pathways within these species.

Isolation from Plant Essential Oils

The compound has been successfully isolated from the essential oils of a limited number of plant species through methods such as steam distillation. Notably, it is a significant component of the leaf oil from trees of the informal genus 'Stockwellia', where it can be isolated in high yields of 80–89% (w/w) of the total leaf oil. The essential oil itself is obtained in yields of 1–1.7% (w/w) from the fresh leaves. Research on the leaf oil of Eugenia confusa from Abaco Island, Bahamas, has also identified this compound, although it is not the most abundant component, with 1,3,5-trimethoxybenzene (B48636) being the major constituent at 74.0% wikipedia.org.

| Plant Source | Yield of Essential Oil (% w/w of fresh leaves) | Yield of this compound (% w/w of essential oil) |

| 'Stockwellia' sp. | 1.0 - 1.7% | 80 - 89% |

| Eugenia confusa | Not specified | Minor component |

Chemical Synthesis Routes

The laboratory synthesis of this compound can be achieved through various pathways, typically starting from readily available aromatic precursors. These methods involve the strategic introduction and modification of functional groups on the aromatic ring.

Approaches from Substituted Toluene (B28343) Precursors

A direct approach to synthesizing this compound involves using toluene as the foundational structure and sequentially adding the required methoxy (B1213986) groups. This often necessitates the use of halogenated intermediates to direct the placement of the incoming functional groups.

Strategies Involving Bromination and Subsequent Methylation

A logical and effective synthetic strategy begins with the exhaustive bromination of toluene to create a key intermediate, 2,4,6-tribromotoluene (B109049) chemicalbook.comnbinno.com. This intermediate then undergoes nucleophilic aromatic substitution to replace the bromine atoms with methoxy groups.

The first step is an electrophilic aromatic substitution where toluene is treated with bromine (Br₂) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). The methyl group of toluene is an ortho-, para-director, leading to the substitution of bromine atoms at the 2, 4, and 6 positions of the ring chemicalbook.com.

Reaction Step 1: Bromination of Toluene

| Reactant | Reagents | Product |

|---|

The subsequent step involves the displacement of the three bromine atoms by methoxy groups. This is achieved through a nucleophilic aromatic substitution reaction. Although aryl halides are typically unreactive towards nucleophiles, the reaction can be facilitated, often with the use of a copper catalyst and a strong base. A common reagent for this transformation is sodium methoxide (B1231860) (NaOCH₃) google.com. The electron-withdrawing nature of the bromine atoms, while not as powerful as nitro groups, assists in making the ring susceptible to nucleophilic attack by the methoxide ion libretexts.orgpearson.com. A similar process is employed in the synthesis of the isomer 3,4,5-trimethoxytoluene (B53474), where 2,6-dibromo-p-cresol is treated with sodium methoxide in the presence of a cuprous iodide catalyst google.com.

Multi-step Synthetic Pathways from Related Aromatic Compounds

An alternative to modifying a toluene precursor is to build the desired molecule from a different, highly activated aromatic compound, such as 1,3,5-trimethoxybenzene. This parent compound can be synthesized by the methylation of phloroglucinol (B13840) using dimethyl sulphate chemicalbook.com. The challenge then becomes the introduction of a methyl group at the 2-position of the 1,3,5-trimethoxybenzene ring.

A robust method for this transformation is a two-step sequence involving a Vilsmeier-Haack reaction followed by a reduction.

The Vilsmeier-Haack reaction is a formylation reaction that works effectively on electron-rich aromatic rings like 1,3,5-trimethoxybenzene wikipedia.orgnrochemistry.comchemistrysteps.com. The ring is treated with a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to install a formyl (-CHO) group, yielding 2,4,6-trimethoxybenzaldehyde (B41885) chemistrysteps.comorganic-chemistry.orgijpcbs.com.

Reaction Step 1: Formylation

| Starting Material | Reagents | Product |

|---|

The final step is the reduction of the aldehyde group to a methyl group. This can be accomplished through several classic reduction methods, such as the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid). These reactions effectively convert the carbonyl of the aldehyde into a methylene (B1212753) group, which in this case is the desired methyl group, completing the synthesis of this compound.

Optimization of Reaction Conditions and Process Development

The efficient synthesis of this compound relies heavily on the optimization of reaction conditions to maximize yield, minimize byproducts, and ensure scalability. Process development focuses on transitioning laboratory-scale procedures to viable, cost-effective industrial production. Research in this area typically centers on the final methylation step, often starting from precursors like orcinol (B57675) or its partially methylated derivatives, such as 3,5-dimethoxytoluene (B1218936) (orcinol dimethyl ether).

Key parameters that are systematically varied and studied include the choice of methylating agent, the type of catalyst or base, the solvent system, reaction temperature, and reaction time.

Influence of Methylating Agent and Base/Catalyst System

The selection of the methylating agent is a critical factor. While traditional agents like dimethyl sulfate (B86663) and methyl iodide are effective, modern process development often favors greener, safer, and more cost-effective alternatives like dimethyl carbonate (DMC). The choice of agent directly influences the selection of the base or catalyst.

For instance, the methylation of a hydroxyl group, a key step in converting a precursor to the final product, can be optimized using a strong base like sodium hydride (NaH) in an anhydrous solvent. One study on a similar methylation demonstrated that deprotonation with NaH in N,N-dimethylformamide (DMF) followed by the addition of methyl iodide resulted in an excellent yield of 92% for the corresponding methoxy derivative after just 30 minutes at room temperature researchgate.net. This highlights the efficiency of a strong base/alkyl halide system.

Table 1: Effect of Base and Methylating Agent on Methoxy Derivative Yield

| Base | Methylating Agent | Solvent | Temperature | Time | Yield (%) | Reference |

| Sodium Hydride | Methyl Iodide | DMF | Room Temp. | 30 min | 92 | researchgate.net |

| Potassium Carbonate | Dimethyl Carbonate | N/A | >150 °C | N/A | Varies | acs.org |

| Sodium Hydroxide (B78521) | Dimethyl Sulfate | N/A | N/A | N/A | ~37 (unoptimized) | orgsyn.org |

More recent developments focus on catalytic systems. For the O-methylation of phenols, aluminophosphate (APO) catalysts have been investigated with dimethyl carbonate. Studies on the O-methylation of catechol to guaiacol (B22219) showed that both the catalyst's physical structure and its acid-base properties are crucial mdpi.com. A catalyst with a specific P/Al molar ratio (0.7) and calcined at a precise temperature (475 °C) demonstrated a 95% conversion of the starting material, indicating that the concentration of medium acid-base sites facilitates high catalytic activity mdpi.com. This approach avoids the use of stoichiometric strong bases and hazardous alkyl halides.

Optimization of Temperature and Reaction Time

Temperature is a critical variable that governs reaction kinetics. In the vapor-phase methylation of toluene with methanol (B129727) over zeolite catalysts, temperatures are typically varied between 400 °C and 460 °C researchgate.net. For liquid-phase reactions, such as the methylation of carboxylic acids with DMC, harsh conditions with temperatures exceeding 150 °C were initially required acs.org. However, optimization through catalyst development, such as using simple carbonate salts, can enable reactions under milder conditions.

The duration of the reaction is optimized to ensure complete conversion without promoting the formation of degradation products or side reactions. As seen in the sodium hydride-mediated methylation, a short reaction time of 30 minutes was sufficient for near-quantitative conversion researchgate.net. In continuous flow processes, the equivalent of reaction time is the flow rate or liquid hourly space velocity (LHSV), which is adjusted to maximize throughput while maintaining high conversion rates jcsp.org.pk.

Table 2: Influence of Reaction Temperature on Toluene Conversion (Model System)

| Catalyst | Temperature (°C) | Toluene Conversion (%) | p-Xylene Selectivity (%) | Reference |

| ZAPO-11 | 250 | Low | High | researchgate.net |

| ZAPO-11 | 400 | 25.8 | Moderate | researchgate.net |

| MnAPO-11 | 400 | <25.8 | Moderate | researchgate.net |

This table illustrates general principles of temperature effects in aromatic methylation over zeolite catalysts, a model relevant to the synthesis of this compound.

Process Development and Scale-Up

For industrial-scale production, process development shifts towards continuous-flow systems over batch reactors. Continuous processes offer better control over reaction parameters, improved safety especially when handling toxic reagents, and potentially higher throughput jcsp.org.pk. The development of heterogeneous catalysts is central to this approach. For example, the S-methylation of thiophenol with DMC was successfully carried out in a continuous flow fixed-bed reactor jcsp.org.pk. This setup allows for easy separation of the product from the catalyst, and the catalyst can be regenerated and reused, which is crucial for process economy.

Catalyst stability is a key area of investigation during process development. In the O-methylation of catechol, the aluminophosphate catalyst APO(0.7)-475 exhibited not only high activity but also excellent stability, a critical factor for long-term industrial operation mdpi.com. The choice of raw materials is also a component of process development. A patented method for preparing the related compound 3,4,5-trimethoxytoluene involves the hydrogenation of 3,4,5-trimethoxybenzaldehyde (B134019) using a modified skeleton nickel catalyst, achieving a 100% conversion rate and a 99% yield google.com. This highlights a process development strategy that replaces older, more polluting methods involving large amounts of acid and alkali with a cleaner, high-yield catalytic hydrogenation process google.com.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 2,4,6-trimethoxytoluene, offering precise information about its carbon skeleton and the chemical environment of its hydrogen atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Elucidation

The ¹³C NMR spectrum of this compound provides unambiguous evidence of its carbon framework. Due to the molecule's symmetry, carbons in equivalent positions produce a single signal. The spectrum typically shows distinct peaks for the methyl carbon of the toluene (B28343) moiety, the two types of methoxy (B1213986) carbons, and the four unique aromatic carbons. The chemical shifts are influenced by the electron-donating nature of the methoxy groups, which shield the attached aromatic carbons, causing them to resonate at higher fields (lower ppm values) than unsubstituted benzene (B151609).

| Carbon Atom | Typical Chemical Shift (δ) in ppm |

| C-CH₃ | ~8.5 |

| C2/C6-OCH₃ | ~55.8 |

| C4-OCH₃ | ~55.2 |

| C3/C5 | ~91.0 |

| C1 | ~107.0 |

| C2/C6 | ~158.5 |

| C4 | ~160.0 |

Note: Chemical shifts can vary slightly based on the solvent and experimental conditions.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy complements ¹³C NMR by providing detailed information about the proton environments within the this compound molecule. The spectrum is characterized by sharp, well-defined signals corresponding to the aromatic protons, the methyl group attached to the ring, and the protons of the three methoxy groups. chemicalbook.com The two aromatic protons are chemically equivalent due to symmetry and appear as a single signal. Likewise, the two methoxy groups at positions 2 and 6 are equivalent, while the methoxy group at position 4 is in a distinct chemical environment.

| Proton Group | Typical Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Ar-H (at C3/C5) | ~6.1 | Singlet | 2H |

| C4-OCH₃ | ~3.75 | Singlet | 3H |

| C2/C6-OCH₃ | ~3.80 | Singlet | 6H |

| C1-CH₃ | ~2.1 | Singlet | 3H |

Note: Chemical shifts can vary slightly based on the solvent and experimental conditions.

Studies on Molecular Dynamics via NMR Relaxation Times and Nuclear Overhauser Effects

While specific studies on the NMR relaxation times of this compound are not extensively documented in foundational literature, the principles of these techniques are applicable to understanding its molecular dynamics. NMR relaxation measurements (T1 and T2) can provide insights into the rotational motion of the molecule as a whole and the internal motions of its substituents, such as the rotation of the methyl and methoxy groups. ornl.govosti.gov

The Nuclear Overhauser Effect (NOE) is a powerful tool for determining the spatial proximity of atoms within a molecule. wikipedia.orglibretexts.org In this compound, NOE difference spectroscopy (NOESY) could be used to establish through-space correlations. libretexts.org For instance, irradiation of the C1-methyl protons would be expected to produce an NOE enhancement on the protons of the adjacent methoxy groups at C2 and C6, confirming their proximity. Similarly, correlations between the methoxy protons and the aromatic protons can help confirm the orientation of the methoxy groups relative to the benzene ring. researchgate.net Such studies are crucial for building a three-dimensional picture of the molecule's preferred conformation in solution.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight of this compound and for studying its structure through controlled fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Mixture Analysis

GC-MS is a highly effective method for the separation and identification of this compound from complex mixtures. nist.gov In this technique, the compound is first vaporized and passed through a gas chromatography column, where it is separated from other components based on its boiling point and affinity for the column's stationary phase. The time it takes for the compound to elute from the column is known as its retention time, a characteristic identifier. For this compound, the Kovats retention index, a more standardized measure, is reported to be approximately 1486 on a non-polar column. nih.govchemeo.com

Upon elution, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a positively charged molecular ion (M⁺•) and a series of fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The mass spectrum of this compound shows a prominent molecular ion peak at m/z 182, corresponding to its molecular weight. nih.govnist.gov Other significant peaks are observed at m/z 167, 151, and 139, which arise from predictable fragmentation pathways. nih.gov

| Technique | Parameter | Value |

| Gas Chromatography | Kovats Retention Index (non-polar column) | ~1486 nih.govchemeo.com |

| Mass Spectrometry | Molecular Ion (M⁺•) | m/z 182 nih.gov |

| Mass Spectrometry | Major Fragment Ion | m/z 167 nih.gov |

| Mass Spectrometry | Second Highest Fragment Ion | m/z 151 nih.gov |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides deeper insight into the structure of this compound by allowing for the controlled fragmentation of a selected ion. wikipedia.orgyoutube.comamazonaws.com In an MS/MS experiment, the molecular ion (m/z 182) is isolated in the first stage of the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller product ions. unt.edu These product ions are then analyzed in the second stage of the mass spectrometer.

For aromatic ethers, fragmentation typically involves the cleavage of bonds alpha or beta to the oxygen atom and the aromatic ring. whitman.edublogspot.commiamioh.edu The fragmentation pathway for this compound can be inferred from its electron ionization spectrum:

Formation of m/z 167: The most abundant fragment ion is often formed by the loss of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups, resulting in a stable, resonance-delocalized cation at m/z 167. This is a characteristic fragmentation for aryl methyl ethers.

Formation of m/z 151: A subsequent loss of a neutral formaldehyde (B43269) molecule (CH₂O, 30 Da) from the m/z 167 ion can lead to the fragment at m/z 137, although a loss of an oxygen atom to form m/z 151 is also a plausible pathway observed in similar compounds. A more direct route to m/z 151 involves the loss of a methoxy radical (•OCH₃, 31 Da) from the parent ion.

Further Fragmentation: Additional losses, such as carbon monoxide (CO, 28 Da), can lead to smaller fragment ions, providing further structural confirmation.

Analyzing these distinct fragmentation patterns allows for the confident structural elucidation of the molecule, even when isomeric compounds are present. gre.ac.uk

Vibrational Spectroscopy of this compound

Vibrational spectroscopy is a powerful analytical tool used to identify functional groups and elucidate the structure of molecules by probing their vibrational modes. For this compound, techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy, Vapor Phase Infrared Spectroscopy, and Raman Spectroscopy provide a detailed fingerprint of its molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The resulting spectrum represents the molecular vibrational modes and is highly specific for a given compound. The FTIR spectrum of this compound, typically recorded from a neat sample in a capillary cell, reveals characteristic absorption bands corresponding to its structural features. nist.gov

Key vibrational modes expected in the FTIR spectrum of this compound include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The methyl (–CH₃) and methoxy (–OCH₃) groups exhibit symmetric and asymmetric C-H stretching vibrations in the 2950-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring are expected to produce several bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact position and intensity of these bands.

C-O Stretching: The presence of three methoxy groups results in strong C-O stretching absorption bands. Aryl-alkyl ether C-O stretching vibrations are typically observed in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds, as well as bending vibrations of the methyl and methoxy C-H bonds, occur at lower frequencies.

Table 1: Expected FTIR Vibrational Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100-3000 | Aromatic C-H Stretching |

| 2950-2850 | Methyl (–CH₃) and Methoxy (–OCH₃) C-H Stretching |

| 1600-1450 | Aromatic C=C Stretching |

| 1275-1200 | Asymmetric Aryl-Alkyl Ether C-O Stretching |

| 1075-1020 | Symmetric Aryl-Alkyl Ether C-O Stretching |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

ATR-IR is a sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation. The ATR-IR spectrum of this compound has been recorded using a Bruker Tensor 27 FT-IR instrument with a DuraSamplIR II accessory. nist.gov This technique provides information comparable to traditional transmission FTIR, revealing the same characteristic vibrational modes. The resulting spectrum is a valuable tool for the rapid identification and quality control of this compound.

The primary advantage of ATR-IR is the ease of sample handling. A small amount of the sample is placed in direct contact with a crystal of high refractive index (often diamond or germanium). The infrared beam is directed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. At each reflection, an evanescent wave penetrates a short distance into the sample, where absorption can occur.

Table 2: ATR-IR Spectroscopic Details for this compound

| Parameter | Details |

|---|---|

| Instrument | Bruker Tensor 27 FT-IR |

| Technique | ATR-Neat (DuraSamplIR II) |

| Source of Spectrum | Bio-Rad Laboratories, Inc. |

Vapor Phase Infrared Spectroscopy

Vapor phase infrared spectroscopy provides the vibrational spectrum of a molecule in the gaseous state. In this phase, the molecules are relatively isolated, and the spectra are free from intermolecular interactions that can broaden or shift absorption bands in the condensed phase. The vapor phase IR spectrum of this compound has been recorded using a DIGILAB FTS-14 instrument. nist.gov

Table 3: Vapor Phase IR Instrumental Details for this compound

| Parameter | Details |

|---|---|

| Instrument | DIGILAB FTS-14 |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information complementary to infrared spectroscopy. It involves irradiating a sample with a monochromatic laser beam and detecting the inelastically scattered light. The frequency shifts in the scattered light correspond to the vibrational energy levels of the molecule. The FT-Raman spectrum of this compound has been obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nist.gov

While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. This often results in different selection rules, and vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the aromatic ring and other symmetric vibrations.

Table 4: Raman Spectroscopy Details for this compound

| Parameter | Details |

|---|---|

| Instrument | Bruker MultiRAM Stand Alone FT-Raman Spectrometer |

| Technique | FT-Raman |

| Source of Spectrum | Bio-Rad Laboratories, Inc. |

Key vibrational modes that are typically strong in the Raman spectrum of substituted benzenes include the symmetric "ring breathing" mode and other skeletal vibrations of the aromatic ring. The C-H stretching vibrations are also observable.

Computational Chemistry and Theoretical Studies

Quantum Chemical Computations for Molecular Structure and Conformational Analysis

Quantum chemical computations are instrumental in elucidating the three-dimensional arrangement of atoms in 2,4,6-trimethoxytoluene and the rotational dynamics of its substituent groups. Conformational analysis focuses on identifying the most stable arrangements of the methoxy (B1213986) and methyl groups relative to the benzene (B151609) ring.

Studies involving computational methods explore the potential energy surface of the molecule to determine stable conformers. chemrxiv.org The rotation of the methoxy groups and the methyl group relative to the aromatic ring gives rise to various rotational isomers. The interactions between these groups, including steric hindrance and electronic effects, dictate the preferred conformations. rsc.org Dynamic Orbital Forces (DOF) and Non-Covalent Interactions (NCI) are specific computational tools used to analyze the attractive and repulsive forces that govern conformational preferences. rsc.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govnih.gov It has been applied to this compound and related compounds to gain insights into various properties. pleiades.onlinersc.org

Determination of Minimum Energy Structures and Rotational Barriers of Methoxy Groups

DFT calculations are employed to optimize the geometry of this compound and identify its minimum energy structures. These calculations help in understanding the most stable spatial arrangement of the molecule. Furthermore, DFT is used to calculate the energy barriers associated with the rotation of the methoxy groups around the C-O bonds. These rotational barriers provide information about the flexibility of the molecule and the energetic cost of transitioning between different conformations. researchgate.net For similar molecules, it has been shown that the potential energy barrier for methyl group rotation is influenced by intermolecular interactions within a crystal structure. mdpi.com

Evaluation of Thermochemical Properties and Energetic Considerations

Experimental and theoretical thermochemical methods are used to determine properties such as the gas-phase standard molar enthalpy of formation. nih.gov DFT calculations can provide valuable theoretical data on the thermochemical properties of this compound. chemeo.com These calculations can estimate enthalpies of formation, Gibbs free energies of formation, and heat capacities. chemeo.com Such data is crucial for understanding the stability and energy content of the molecule.

Table 1: Calculated Thermochemical Properties of this compound chemeo.com

| Property | Value | Unit | Method |

|---|---|---|---|

| Standard Gibbs free energy of formation (ΔfG°) | -198.16 | kJ/mol | Joback |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -444.27 | kJ/mol | Joback |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 18.09 | kJ/mol | Joback |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 49.35 | kJ/mol | Joback |

This table presents data calculated using the Joback method, a group contribution method for the prediction of thermochemical properties. chemeo.com

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electron Transfer Energetics

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's reactivity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's electronic excitability and its ability to participate in electron transfer processes. nih.govyoutube.com DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO for this compound. researchgate.netnih.gov This information is valuable for predicting how the molecule will interact with other chemical species and its potential role in charge transfer processes. unifr.chnih.gov

Advanced Computational Methodologies (e.g., CASSCF, GW methods)

For a more accurate description of electronic properties, especially in cases where electron correlation is significant, advanced computational methods are employed. The Complete Active Space Self-Consistent Field (CASSCF) method is a multi-reference method that can provide a more accurate description of the electronic structure, particularly for excited states. unifr.ch The GW approximation is another advanced method used to obtain more precise calculations of orbital energies, improving upon standard DFT results. unifr.ch These methods have been used for related aromatic compounds to refine the understanding of their frontier orbitals. unifr.ch

Development and Refinement of Structure-Property Relationships

Computational studies on this compound and similar molecules contribute to the development of Quantitative Structure-Property Relationships (QSPR). wikipedia.org QSPR models aim to establish a mathematical relationship between the structural features of a molecule and its physical or chemical properties. nih.govnih.gov By analyzing a series of related compounds, including substituted toluenes, researchers can develop models that predict properties based on molecular descriptors derived from computational chemistry. pleiades.onlineresearchgate.net These relationships are valuable for designing new molecules with desired properties.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions: Influence of Methoxy (B1213986) Substituents on Regioselectivity

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, and the outcome of such reactions on a substituted benzene (B151609) ring is profoundly influenced by the nature of the substituents already present. Substituents determine both the rate of reaction and the position of the incoming electrophile (regioselectivity). In 2,4,6-trimethoxytoluene, the ring is endowed with three strongly activating methoxy (-OCH₃) groups and one weakly activating methyl (-CH₃) group.

Both methoxy and methyl groups are classified as activating groups because they donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. chemistrytalk.orgvanderbilt.edu They achieve this through different electronic effects:

Methoxy groups are strong activators, donating electron density primarily through a powerful +R (resonance) effect, where the lone pairs on the oxygen atom are delocalized into the π-system of the ring. They also exert a -I (inductive) effect due to the electronegativity of oxygen, but the resonance effect is dominant.

Methyl groups are weak activators that donate electron density through a +I (inductive) effect and hyperconjugation.

When multiple activating groups are present on a benzene ring, the regiochemical outcome of an electrophilic substitution is controlled by the most powerful activating group. libretexts.org In the case of this compound, the methoxy groups are significantly stronger activators than the methyl group. pressbooks.pub Therefore, they dictate the position of substitution.

Activating groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. pressbooks.publibretexts.org Let's analyze the directing effects on the this compound ring, which has two available positions for substitution: C3 and C5.

The 2-methoxy group directs ortho to C3 and para to C5.

The 4-methoxy group directs ortho to C3 and C5.

The 6-methoxy group directs ortho to C5 and para to C3.

The 1-methyl group (at C1) directs ortho to the already substituted C2 and C6 positions and para to the substituted C4 position.

As illustrated, the directing effects of all three methoxy groups reinforce each other, strongly favoring substitution at the C3 and C5 positions. The methyl group's directing influence is overridden by the potent, concerted effect of the three methoxy groups. Consequently, electrophilic attack on this compound will occur regioselectively at the C3 and C5 positions.

| Substituent | Position | Activating Effect | Directing Effect | Governing Electronic Effect |

|---|---|---|---|---|

| -OCH₃ | 2, 4, 6 | Strongly Activating | Ortho, Para | +R (Resonance) > -I (Inductive) |

| -CH₃ | 1 | Weakly Activating | Ortho, Para | +I (Inductive) & Hyperconjugation |

Protonation Behavior in Superacid Solutions and Carbocation Formation

The high electron density of the this compound ring makes it a strong base in the context of Brønsted-Lowry acid-base theory. In the presence of superacids (acids stronger than 100% sulfuric acid), such as a mixture of hydrofluoric acid and antimony pentafluoride (HF-SbF₅), the aromatic ring can be protonated to form a stable carbocation known as an arenium ion or sigma complex. wikipedia.orgwikipedia.org

The formation of an arenium ion temporarily disrupts the aromaticity of the ring, but the resulting positive charge is delocalized across several carbon atoms through resonance. wikipedia.org The stability of this intermediate is crucial for the progress of electrophilic aromatic substitution reactions.

For this compound, protonation can occur at several positions. However, the most stable arenium ion will be formed by protonation at the carbon atom that allows for the most effective stabilization of the positive charge by the existing substituents. The methoxy and methyl groups stabilize the positive charge in the arenium ion intermediate.

Considering protonation at the C3 or C5 positions, the positive charge can be delocalized onto the carbons bearing the methoxy groups (C2, C4, C6). When the charge is on these carbons, the adjacent oxygen atom can donate a lone pair of electrons, creating an additional, highly stable resonance structure with an oxonium ion. This powerful resonance stabilization from the methoxy groups makes the formation of the corresponding arenium ion particularly favorable. Protonation at C3, for instance, would generate a carbocation whose charge is stabilized by resonance involving the 2-methoxy and 4-methoxy groups. The carbocationic nature of related compounds has been confirmed through various studies. biosynth.com

Oxidative Transformations

The substituents on this compound make it susceptible to oxidative transformations, targeting either the methyl group or the aromatic ring itself.

The oxidation of substituted phenols, hydroquinones, and methoxyarenes is a common route for the synthesis of benzoquinones. orgsyn.orgresearchgate.net While direct oxidation of this compound to a specific benzoquinone is not widely detailed, closely related structures serve as key precursors in the synthesis of ubiquinones (B1209410) (Coenzyme Q). For example, 2,3,4,5-tetramethoxytoluene (B1588417) is a crucial intermediate in the synthesis of Coenzyme Q10. google.commdpi.com The synthesis involves the Friedel-Crafts alkylation of the tetramethoxytoluene core, which is later converted to the quinone ring. mdpi.com Ubiquinones are a class of benzoquinone derivatives vital for cellular respiration. This highlights the role of polymethoxylated toluenes as foundational building blocks for biologically significant benzoquinones. The conversion typically involves oxidative demethylation of one or more methoxy groups and oxidation of the resulting hydroquinone (B1673460) to the final benzoquinone structure.

The catalytic oxidation of toluene (B28343) and its derivatives over metal oxide catalysts generally proceeds through a series of well-defined intermediates. mdpi.comresearchgate.net The reaction typically initiates at the most reactive site, the benzylic C-H bonds of the methyl group. libretexts.org

A plausible mechanistic pathway for the oxidation of this compound involves the following steps:

Activation of the Methyl Group: The initial step is the abstraction of a hydrogen atom from the methyl group, leading to the formation of a benzyl (B1604629) radical.

Formation of Benzyl Alcohol: The benzyl radical reacts with an oxygen species from the catalyst or solution to form the corresponding benzyl alcohol derivative, 2,4,6-trimethoxybenzyl alcohol.

Oxidation to Benzaldehyde (B42025): Further oxidation of the alcohol yields the benzaldehyde derivative, 2,4,6-trimethoxybenzaldehyde (B41885).

Oxidation to Benzoic Acid: The aldehyde can be further oxidized to the corresponding benzoic acid, 2,4,6-trimethoxybenzoic acid.

Decarboxylation and Ring Oxidation: The benzoic acid may then undergo decarboxylation to form a trimethoxybenzene intermediate, which can be subsequently oxidized to a benzoquinone derivative, often involving the oxidative removal of methyl groups from the methoxy substituents. mdpi.comresearchgate.net

In some catalytic systems, the aromatic ring itself can be hydroxylated, leading to phenolic intermediates which are then oxidized to benzoquinones. chemistryviews.org

| Step | Intermediate Compound | General Role |

|---|---|---|

| 1 | 2,4,6-Trimethoxybenzyl radical | Initial radical species |

| 2 | 2,4,6-Trimethoxybenzyl alcohol | First stable oxidation product |

| 3 | 2,4,6-Trimethoxybenzaldehyde | Product of alcohol oxidation |

| 4 | 2,4,6-Trimethoxybenzoic acid | Product of aldehyde oxidation |

| 5 | Benzoquinone derivative | Final ring-oxidized product |

The catalytic oxidation of toluene and related aromatic compounds is a subject of extensive research, particularly for applications in environmental remediation and fine chemical synthesis. A variety of heterogeneous catalysts, often based on transition metal oxides, are employed for these transformations. Common catalytic systems include those based on manganese (Mn), cerium (Ce), copper (Cu), and other metals supported on materials like alumina, zirconia, or palygorskite. mdpi.commdpi.com

The reaction often follows the Mars-van Krevelen (MvK) mechanism . mdpi.commdpi.com This mechanism involves a redox cycle where the aromatic substrate is first oxidized by lattice oxygen from the metal oxide catalyst. In this step, the catalyst is reduced. Subsequently, the reduced catalyst is re-oxidized by gaseous oxygen, regenerating its active state and completing the catalytic cycle.

Step 1 (Substrate Oxidation): C₁₀H₁₄O₃ + M-O → Oxidized Products + M

Step 2 (Catalyst Re-oxidation): M + ½ O₂ → M-O

In situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) studies on toluene oxidation over such catalysts have helped identify surface-adsorbed intermediates like benzoate (B1203000) and acetate (B1210297) species, confirming the stepwise oxidation pathway via the methyl group. mdpi.com The efficiency and selectivity of the catalyst depend on factors like the type of metal oxide, its crystalline structure, and the presence of oxygen vacancies on its surface, which enhance the mobility of lattice oxygen. mdpi.com

Interactions with Inorganic Species (e.g., Hydrogen Chloride Gas)

As an electron-rich aromatic ether, this compound can act as a Lewis base and interact with inorganic acids. It has been noted that this compound can react with hydrogen chloride (HCl) gas. biosynth.com This interaction likely involves the protonation of one of the oxygen atoms of the methoxy groups by the acidic proton from HCl. This would form an oxonium ion, with the chloride ion as the counter-ion. Alternatively, under anhydrous conditions, protonation could occur on the aromatic ring, similar to the process in superacids, though HCl is a much weaker acid. Such interactions are fundamental acid-base reactions that highlight the basic character of the oxygen lone pairs in the methoxy substituents.

Advanced Applications in Organic Synthesis and Materials Science

Strategic Use as a Synthetic Intermediate for Diverse Organic Compounds

2,4,6-Trimethoxytoluene serves as a key starting material and intermediate in the synthesis of a variety of organic compounds. cymitquimica.combiosynth.com The methoxy (B1213986) groups at the 2, 4, and 6 positions of the toluene (B28343) ring are strong electron-donating groups, which significantly activate the aromatic ring towards electrophilic aromatic substitution reactions. cymitquimica.com This enhanced reactivity allows for the regioselective introduction of other functional groups, making it a strategic precursor for multi-substituted aromatic systems that are otherwise challenging to prepare.

As a readily available research chemical, it is employed in creating more complex molecular frameworks. cymitquimica.com Its utility is particularly noted in the synthesis of substituted phenols and other derivatives where the inherent reactivity of the trimethoxy-activated ring can be harnessed to direct subsequent chemical transformations. The compound's carbocationic nature has been confirmed in studies, highlighting its potential in reactions involving electrophilic intermediates. cymitquimica.com

Derivatization for the Synthesis of Bioactive Compounds

The scaffold of this compound is a recurring motif in the structure of numerous biologically active molecules. Chemists modify or "derivatize" its structure to produce new compounds with potential therapeutic applications.

A significant application of the 2,4,6-trimethoxybenzene core, structurally related to this compound, is in the synthesis of chalcones. Chalcones are a class of natural compounds known for their wide range of biological activities. By incorporating the 2,4,6-trimethoxy-substituted ring, researchers have developed novel chalcone (B49325) derivatives with enhanced or specific bioactivities.

One such example is 3,5-Dimethyl-2,4,6-trimethoxychalcone (TriMetChalc) , an artificial chalcone designed for metabolic studies. In research using obese mouse models, oral administration of TriMetChalc was found to modify food intake by activating brain structures that regulate energy balance. The study reported that the compound also led to decreased weight gain, reduced glucose intolerance, and lessened hepatic steatosis (fatty liver).

Another study focused on the synthesis of 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) . This compound was evaluated for its anti-tumor properties against esophageal squamous cell carcinoma cells. The research found that Ch-19 effectively inhibited cancer cell proliferation in a dose- and time-dependent manner, with IC₅₀ values of 4.97 µM and 9.43 µM in KYSE-450 and Eca-109 cells, respectively.

The general synthetic approach to these chalcones involves the Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503) derivative, in this case, one bearing the 2,4,6-trimethoxy pattern.

Table 1: Examples of Bioactive Chalcone Derivatives

| Compound Name | Structure | Biological Activity Investigated | Key Findings |

|---|---|---|---|

| 3,5-Dimethyl-2,4,6-trimethoxychalcone | A chalcone with a 2,4,6-trimethoxy-3,5-dimethylphenyl group | Anti-obesity, Anti-diabetic | Reduced food intake, weight gain, and hepatic steatosis in mouse models. |

| 2,4,6-trimethoxy-4′-nitrochalcone | A chalcone featuring a 2,4,6-trimethoxyphenyl ring and a 4-nitrophenyl ring | Anti-tumor (Esophageal Cancer) | Inhibited cancer cell proliferation and induced apoptosis. |

The structural motif of this compound is integral to the synthesis of more complex pharmaceutical agents and their analogues. Its role extends to being a critical component of intermediates that are later assembled into a final drug product.

A notable example is the use of the closely related Si-2,4,6-trimethoxyphenyl moiety in the synthesis of rac-sila-venlafaxine. figshare.com Venlafaxine is a well-known antidepressant, and sila-venlafaxine is its silicon-containing analogue. In this multi-step synthesis, the Si-2,4,6-trimethoxyphenyl group serves as a crucial protecting group, demonstrating the utility of this chemical entity in the pathway to creating analogues of established pharmaceutical compounds. figshare.com

Development of New Chemical Entities with Targeted Reactivity

Beyond its role as a precursor to bioactive molecules, the 2,4,6-trimethoxyphenyl group, derived from its toluene counterpart, has been employed to create new chemical tools with highly specific functions. This involves designing molecules not for a biological effect, but for a targeted chemical reactivity.

A prime illustration is the development of the Si-2,4,6-trimethoxyphenyl (Si-2,4,6-TMOP) moiety as a novel protecting group specifically for use in organosilicon chemistry. figshare.com Protecting groups are essential tools in multi-step synthesis, allowing chemists to temporarily block a reactive site on a molecule while transformations are carried out elsewhere. The Si-2,4,6-TMOP group was designed to attach to a silicon atom, shielding it from unwanted reactions. Its effectiveness was demonstrated in the synthesis of sila-venlafaxine and in silacyclobutane (B14746246) chemistry. figshare.com This represents the creation of a new chemical entity where the targeted reactivity—the ability to protect and then be removed from a silicon atom under specific conditions—is its primary function.

Emerging Research Directions and Future Outlook

Exploration of Green Chemistry Principles in Synthesis

The future synthesis of 2,4,6-Trimethoxytoluene is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and enhance safety. Traditional synthesis routes often rely on hazardous methylation agents like dimethyl sulfate (B86663) or methyl halides. researchgate.net Emerging research focuses on replacing these toxic reagents with more environmentally benign alternatives.

One promising green reagent is dimethyl carbonate (DMC). researchgate.net DMC is a non-toxic compound that can be used for the O-methylation of phenolic precursors to produce methoxy-aromatics. researchgate.net These reactions can be carried out under milder conditions, often at atmospheric pressure and moderate temperatures (90-100 °C), especially when using a solid-liquid phase transfer system with catalysts like potassium carbonate. researchgate.net The development of solid acid catalysts, such as zeolites or silica-alumina, also presents a greener pathway for the alkylation of phenols with methanol (B129727), minimizing corrosive waste streams associated with other methods. conicet.gov.arunimi.it

Table 1: Comparison of Traditional vs. Green Methylation Reagents

| Reagent Type | Example | Key Characteristics | Environmental/Safety Impact |

|---|---|---|---|

| Traditional | Dimethyl Sulfate (DMS) | Highly reactive, efficient | Toxic, carcinogenic, produces hazardous waste |

| Traditional | Methyl Halides (e.g., CH3I) | Effective methylating agents | Toxic, ozone-depleting potential |

| Green Alternative | Dimethyl Carbonate (DMC) | Non-toxic, biodegradable | Environmentally benign, reduces inorganic salt byproducts researchgate.net |

| Green Alternative | Methanol (with solid acid catalyst) | Readily available, cost-effective | Reduces corrosive waste, catalyst can be recycled conicet.gov.ar |

Advanced Spectroscopic Studies for Unraveling Complex Molecular Dynamics

While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for the structural confirmation of this compound, future research will employ more advanced methods to probe its complex molecular dynamics. libretexts.org The internal motion of the methyl and three methoxy (B1213986) groups, including their rotation and conformational preferences, dictates the molecule's interactions and properties.

Advanced spectroscopic techniques are essential for a deeper understanding of these dynamics. elsevier.comresearchgate.net For instance, Fourier Transform Microwave (FTMW) spectroscopy, particularly chirped-pulse FTMW (CP-FTMW), offers a powerful tool for high-resolution structural determination in the gas phase. mdpi.com This technique can precisely measure rotational constants, allowing for the unambiguous identification of different conformers and the characterization of low-barrier internal rotations, such as those of the methyl group. mdpi.comcomporgchem.com

Combining experimental spectra with theoretical calculations is crucial for a complete analysis. nih.gov Potential Energy Surface (PES) scans, performed using computational methods, can map the energy landscape of conformational changes, such as the rotation of the methoxy groups. nih.govauremn.org.br This theoretical insight helps in assigning complex vibrational modes observed in IR and Raman spectra and understanding how intermolecular interactions in the liquid or solid state influence molecular behavior. researchgate.netnih.gov Such studies can reveal how the subtle interplay of steric and electronic effects governs the molecule's preferred three-dimensional structure and its dynamic behavior.

Rational Design of Derivatives with Tailored Chemical Functionalities

The 2,4,6-trimethoxy-substituted aromatic ring is a valuable scaffold for the rational design of new molecules with specific, tailored functions, particularly in medicinal chemistry. nih.govnih.gov The electron-donating nature of the three methoxy groups significantly influences the electronic properties of the benzene (B151609) ring, making it a key component in designing biologically active compounds. nih.gov

A prominent example is the design of novel chalcone (B49325) derivatives for anticancer applications. nih.govnih.gov Researchers have used the 2,4,6-trimethoxybenzene moiety as a foundational block (Part A) and systematically modified other parts of the molecular structure to enhance antitumor activity. nih.gov In one study, a series of chalcone derivatives were synthesized, with compound (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one showing significantly higher potency against HeLa and MCF-7 cancer cell lines than the standard drug 5-fluorouracil (B62378). nih.gov This success highlights the potential of using the 2,4,6-trimethoxyphenyl group as a pharmacophore in the development of new therapeutic agents.

Future research will continue to leverage this scaffold in structure-based drug design. scispace.com By combining this core with various other chemical groups, scientists can fine-tune properties such as receptor binding affinity, lipophilicity, and metabolic stability to create derivatives with enhanced efficacy and selectivity for a range of biological targets, including enzymes and cellular receptors. researchgate.net

Table 2: Example of a Designed Derivative with Biological Activity

| Derivative Name | Core Scaffold | Target Application | Key Finding |

|---|---|---|---|

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | 2,4,6-Trimethoxybenzene | Anticancer Agent | Exhibited over 10-fold higher potency than 5-fluorouracil against specific cancer cell lines. nih.gov |

Synergistic Integration of Experimental and Computational Approaches in Research

The future of research on this compound and its derivatives lies in the powerful synergy between experimental techniques and computational modeling. researchgate.netrsc.org This integrated approach provides a much deeper and more comprehensive understanding of molecular properties, from electronic structure to crystal packing, than either method could achieve alone. nih.gov

Experimental methods like X-ray diffraction provide precise data on solid-state structures and intermolecular interactions. nih.gov These empirical results serve as a crucial benchmark for validating and refining computational models. In turn, computational chemistry, particularly Density Functional Theory (DFT), allows for the detailed exploration of properties that are difficult to measure directly, such as molecular electrostatic potentials (MEPs), frontier molecular orbitals (HOMO-LUMO), and the energies of various conformers. bohrium.comnih.govchemrxiv.org

For example, by combining experimental spectroscopic data with DFT calculations, researchers can accurately assign vibrational modes and analyze conformational stabilities. nih.gov Similarly, molecular dynamics (MD) simulations can predict how these molecules behave over time, offering insights into their interactions within a biological environment, such as the active site of an enzyme. researchgate.net This synergistic workflow accelerates the discovery process; computational screening can identify promising derivative candidates, which are then synthesized and validated experimentally, creating an efficient cycle of design, prediction, and verification. comporgchem.comresearchgate.netrsc.org This integrated strategy is fundamental to advancing the study of aromatic compounds and rationally designing new materials and therapeutic agents. researchgate.net

Q & A

Q. What are the common synthetic routes for 2,4,6-Trimethoxytoluene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves methoxylation of toluene derivatives. For example, Vilsmeier-Haack formylation of 3,5-dimethoxytoluene followed by Baeyer–Villiger oxidation and acid-catalyzed methylation can yield this compound . Alternative routes include Friedel-Crafts alkylation using methyl halides and Lewis acids (e.g., AlCl₃) under anhydrous conditions. Reaction optimization requires strict control of temperature (40–60°C) and stoichiometry to avoid over-methylation. Yields range from 46% to 78% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can NMR and mass spectrometry distinguish this compound from its structural isomers?

- Methodological Answer :

- ¹H NMR : The symmetry of this compound results in a singlet for aromatic protons (δ 6.1–6.3 ppm) and three distinct methoxy peaks (δ 3.7–3.9 ppm). Isomers like 3,4,5-Trimethoxytoluene show split aromatic signals due to asymmetry .

- MS Fragmentation : High-resolution QTOF-MS reveals a molecular ion at m/z 182.22 [M+H]⁺. Key fragments include m/z 167.20 (loss of -CH₃) and m/z 152.18 (loss of two -CH₃ groups). Isomers exhibit different fragmentation pathways due to methoxy group positioning .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

Q. How is purity assessed for this compound, and what analytical thresholds are acceptable?

- Methodological Answer : Purity is determined via:

- HPLC : ≥97% purity using a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; UV detection at 254 nm) .

- Melting Point : 118–120°C (deviation >2°C indicates impurities) .

- GC-MS : Retention time matching with certified standards (e.g., CAS 6443-69-2) .

Advanced Research Questions

Q. How does protonation of this compound in superacids inform its electronic structure?

- Methodological Answer : Protonation in FSO₃H-SO₂ClF forms arenium ions (e.g., 1,3-dimethyl-2,4,6-trimethoxybenzenium). ¹H NMR (500 MHz) shows downfield shifts (δ 8.5–9.0 ppm) for aromatic protons due to charge delocalization. Stability studies reveal that resonance effects from methoxy groups dominate over inductive effects, confirmed by computational DFT analysis .

Q. What strategies resolve contradictions in spectral data when differentiating 2,4,6- and 3,4,5-Trimethoxytoluene isomers?

- Methodological Answer : Combine orthogonal techniques:

- UPLC-QTOF-MS : Compare fragmentation patterns (m/z 153.05 for 2,4,6- vs. m/z 168.08 for 3,4,5-isomer) .

- 2D NMR (COSY, HSQC) : Map coupling constants between methoxy and aromatic protons.

- X-ray Crystallography : Resolve ambiguities in crystal packing caused by methoxy positioning .

Q. How can this compound be functionalized for nanocomposite applications?

- Methodological Answer : Hyperbranched polymers (HBPs) synthesized via Lewis acid-catalyzed polycondensation with 1,3,5-tribromomethyl-2,4,6-trimethoxybenzene enhance carbon nanotube (CNT) solubility. The methoxy groups act as π-π interaction sites, improving CNT dispersion in DMF. Characterization via TEM and Raman spectroscopy confirms uniform CNT coating .

Q. What experimental designs mitigate variability in kinetic studies of methoxy group reactions?

- Methodological Answer :

- Controlled Reactivity : Use HBr (0.090 M) in anhydrous ether (0.020 M) to standardize cleavage rates of methoxy groups .

- Statistical Correction : Apply a factor of 0.5 to rate constants (k) to account for competing parallel reactions .

- In Situ Monitoring : Employ stopped-flow UV-Vis spectroscopy to track intermediate formation at millisecond resolution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.